![molecular formula C11H10N4S B2491805 4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine CAS No. 676119-29-2](/img/structure/B2491805.png)
4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine and its derivatives involves several key reactions. One approach describes the reaction of 2-amino benzothiazole with different reagents to yield pyrimido[2,1-b]benzothiazole derivatives, demonstrating a facile route for synthesizing pyrazolopyrimidine and benzothiazole derivatives with potential biosignificant interest (Sayed, Khalil, & Raslan, 2012). Another study explores the reactions of 1-(2-benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2pyrazolin-5-one with amines, yielding various substituted pyrazolone derivatives, indicating the versatility of the benzothiazolyl moiety in chemical synthesis (Atta, 1999).
Molecular Structure Analysis
The molecular structure of benzothiazolyl-derived compounds is characterized by the presence of hydrogen-bonded sheets or chains, influenced by the specific substituents and molecular arrangements. Studies have demonstrated that these molecular structures exhibit polarized molecular-electronic structures, leading to the formation of complex sheets or edge-fused rings through a combination of hydrogen bonds, showcasing the structural diversity of benzothiazolyl derivatives (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, ranging from reactions with amines, hydrazine, and other nucleophiles to yield a variety of functionalized products. These reactions often result in compounds with significant antibacterial, antifungal, and antitumor activities, highlighting the chemical reactivity and potential therapeutic applications of these compounds. For example, some derivatives have been synthesized with potent cytotoxicity against breast cancer cell lines, underscoring their relevance in medicinal chemistry (El-Meguid & Ali, 2016).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : The compound has been used in the synthesis of new pyrazolo[1,5-a]pyrimidine and pyrimido[2,1-b][1,3]benzothiazole derivatives, which exhibit potential biosignificant interest, particularly as antibacterial and antifungal agents (Sayed, Khalil, & Raslan, 2012).
Characterization and Pharmacological Screening : This chemical has been part of the synthesis and characterization process of novel 6-fluorobenzothiazole substituted pyrazole analogues. These derivatives were synthesized in various phases and screened for antimicrobial and anti-oxidant activities, showing potent activity against standard drugs (Raparla et al., 2013).
Biological Activity
Antimicrobial Activity : Synthesized compounds involving this chemical have shown promising results as antimicrobial agents, including antibacterial and antifungal activities. This is particularly relevant in the context of addressing microbial resistance (Sareen et al., 2010).
Anticancer Potential : There is significant evidence that derivatives of this compound exhibit anticancer properties. For example, certain benzothiazole pyrazoles synthesized using this compound have shown cytotoxicity against breast cancer cell lines and inhibition of human VEGF (El-Meguid & Ali, 2016).
Anti-Infective and Anticancer Activities : Further studies on thiazole-based pyrazoles bearing benzothiazole moiety have highlighted their considerable anti-infective and cytotoxic activity, pointing to a broad spectrum of pharmaceutical applications (Sharma et al., 2022).
Chemical Reactions and Transformations
Reactions with Hetarylhydrazines : The compound has been used in reactions with various hetarylhydrazines, resulting in the creation of novel pyrazoles. These reactions are significant for further exploration in the field of heterocyclic chemistry (Boltacheva et al., 2014).
Transformations and Crystal Study : Investigations into the transformations of similar compounds and their crystal structures have provided insights into the molecular arrangements and potential applications in material science (El’chaninov et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withProthrombin and the Aryl hydrocarbon receptor . These proteins play crucial roles in the coagulation cascade and regulation of gene expression, respectively .
Mode of Action
These interactions can lead to conformational changes in the target proteins, potentially altering their function .
Biochemical Pathways
Given its potential targets, it may influence thecoagulation cascade and gene expression pathways . The downstream effects of these interactions would depend on the specific context and could range from changes in blood clotting to alterations in cellular behavior .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .
Result of Action
Given its potential targets, it could influence processes such asblood clotting and gene expression . These effects could have a range of potential impacts on cellular function and overall physiology .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the specific cellular environment and the presence of other drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-15-6-7(10(12)14-15)11-13-8-4-2-3-5-9(8)16-11/h2-6H,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJYBXNKRHTNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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